2-(Trifluoromethyl)-1,6-naphthyridin-4-ol
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Overview
Description
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of naphthyridine derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction is often catalyzed by transition metals like copper or iron under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .
Scientific Research Applications
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can inhibit or modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)quinoline
- 2-(Trifluoromethyl)benzimidazole
Uniqueness
2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other trifluoromethylated heterocycles. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
Molecular Formula |
C9H5F3N2O |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(15)5-4-13-2-1-6(5)14-8/h1-4H,(H,14,15) |
InChI Key |
DXDWHDUBRXVJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=CC2=O)C(F)(F)F |
Origin of Product |
United States |
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